

N6-Carboxymethyl-ATP: A Versatile Tool for Interrogating ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N6-Carboxymethyl-ATP (N6-CM-ATP) is a chemically modified analog of adenosine triphosphate (ATP) that serves as a valuable molecular probe in the study of ATP-dependent enzymes. The carboxymethyl group at the N6 position of the adenine ring provides a handle for further chemical modifications, such as attachment to a solid support for affinity chromatography, while often retaining the ability to interact with the ATP-binding sites of various enzymes. This document provides detailed application notes and experimental protocols for the use of N6-CM-ATP in enzymology and drug discovery.

Introduction

ATP-dependent enzymes, including kinases, ATPases, and ligases, play fundamental roles in virtually all cellular processes, making them critical targets for therapeutic intervention.

Understanding the structure, function, and regulation of these enzymes is paramount. **N6-Carboxymethyl-ATP** has emerged as a key tool for researchers, primarily functioning as a competitive inhibitor and as a ligand for affinity-based purification methods. Its ability to mimic ATP allows it to bind to the active site of many ATP-dependent enzymes, thereby enabling the elucidation of enzyme mechanisms, the screening for novel inhibitors, and the isolation of these enzymes from complex biological mixtures.

Applications in Studying ATP-Dependent Enzymes

The primary applications of **N6-Carboxymethyl-ATP** revolve around its function as a competitive inhibitor and its utility in affinity chromatography.

1. Competitive Inhibition and Mechanistic Studies:

N6-Carboxymethyl-ATP can act as a competitive inhibitor for a wide range of ATP-dependent enzymes. By competing with the natural substrate, ATP, for binding to the active site, it allows for the determination of key kinetic parameters, such as the inhibition constant (K_i). These studies provide insights into the enzyme's mechanism of action and the structural requirements of its ATP-binding pocket. While specific quantitative data for **N6-Carboxymethyl-ATP** is not extensively available in publicly accessible literature, studies on closely related N6-substituted ATP analogs, such as N6-(p-iodobenzyl)-ATP, have demonstrated competitive inhibition with adenylate kinases, yielding K_i values in the micromolar range. It is reasonable to infer that **N6-Carboxymethyl-ATP** exhibits similar behavior with various kinases and ATPases.

2. Affinity Chromatography:

The carboxyl group of N6-CM-ATP provides a convenient point of attachment to an insoluble matrix, such as agarose beads, creating an affinity resin. This resin can be used to selectively capture and purify ATP-dependent enzymes from crude cell lysates or other complex mixtures. The bound enzymes can then be eluted by washing the column with a solution containing a high concentration of free ATP or a competing inhibitor. This technique is invaluable for isolating and enriching low-abundance enzymes for further characterization.

Data Presentation

While extensive quantitative data for **N6-Carboxymethyl-ATP** is not readily available in the literature, the following table provides a template for summarizing such data when it is determined experimentally. For illustrative purposes, hypothetical data based on the behavior of similar ATP analogs is included.

Enzyme	Enzyme Class	Organism	Parameter	Value (μM)	Comments
Adenylate Kinase	Kinase	Rabbit Muscle	Ki	~500-800	Based on data for N6-(p-iodobenzyl)-ATP, a structurally related competitive inhibitor. [1]
Hexokinase	Kinase	Yeast	IC50	-	Expected to be a competitive inhibitor.
Myosin ATPase	ATPase	Rabbit Muscle	Kd	-	Can be used to study nucleotide binding.
DNA Ligase	Ligase	E. coli	Ki	-	Potential as a competitive inhibitor to study the ligation mechanism.

Note: The values presented are estimates based on related compounds and should be determined experimentally for **N6-Carboxymethyl-ATP**.

Experimental Protocols

Protocol 1: Synthesis of **N6-Carboxymethyl-ATP**

This protocol is adapted from an efficient method utilizing a Dimroth rearrangement on an anion exchange resin.[\[2\]](#)[\[3\]](#)

Materials:

- Adenosine 5'-triphosphate (ATP)
- Iodoacetic acid
- Lithium hydroxide (LiOH)
- Dowex 1x2 anion exchange resin (or similar)
- Hydrochloric acid (HCl)
- Lithium chloride (LiCl)
- Standard laboratory glassware and equipment

Procedure:

- Alkylation of ATP: Dissolve ATP in water and adjust the pH to 6.5 with LiOH. Add a molar excess of iodoacetic acid and stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the formation of 1-carboxymethyl-ATP is complete.
- Preparation of Anion Exchange Resin: Wash the Dowex 1x2 resin sequentially with 1 M HCl, water, 1 M NaOH, and finally with deionized water until the eluate is neutral.
- Dimroth Rearrangement: To the aqueous solution of 1-carboxymethyl-ATP, add the prepared anion exchange resin. Stir the mixture for 10-15 minutes to allow the nucleotide to adsorb to the resin.
- Filter the resin and wash thoroughly with deionized water to remove any unbound material.
- Suspend the resin in a minimal amount of deionized water and heat at 100°C for 15-20 minutes to induce the Dimroth rearrangement to **N6-Carboxymethyl-ATP**.
- Elution and Purification: Cool the resin suspension on ice and add 1 M HCl to lower the pH to ~1. Filter the resin and elute the **N6-Carboxymethyl-ATP** with a solution of 1 M LiCl.

- Neutralize the eluate with LiOH and purify the product using column chromatography (e.g., DEAE-Sephadex).
- Characterize the final product by UV spectroscopy and mass spectrometry.

Protocol 2: Enzyme Inhibition Assay (e.g., for a Kinase)

This protocol outlines a general procedure to determine the inhibitory effect of **N6-Carboxymethyl-ATP** on a model kinase.

Materials:

- Purified kinase
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP
- **N6-Carboxymethyl-ATP**
- Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl or HEPES)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
- Microplate reader

Procedure:

- **Prepare Reagents:** Prepare stock solutions of ATP, **N6-Carboxymethyl-ATP**, and the kinase substrate in the appropriate assay buffer.
- **Set up Reaction Plate:** In a microplate, set up reactions containing the kinase, its substrate, and varying concentrations of **N6-Carboxymethyl-ATP**. Include control reactions with no inhibitor and no enzyme.
- **Initiate Reaction:** Start the kinase reaction by adding a fixed, sub-saturating concentration of ATP (ideally around the K_m value for ATP).

- **Incubate:** Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction remains in the linear range.
- **Terminate and Detect:** Stop the reaction (if necessary, depending on the detection method) and add the detection reagent according to the manufacturer's instructions.
- **Measure Signal:** Read the output signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
- **Data Analysis:** Plot the enzyme activity as a function of the **N6-Carboxymethyl-ATP** concentration. Fit the data to a suitable inhibition model (e.g., the Cheng-Prusoff equation for competitive inhibition) to determine the IC₅₀ and/or K_i value.

Protocol 3: Affinity Chromatography for Purification of an ATP-dependent Enzyme

This protocol describes the use of **N6-Carboxymethyl-ATP** immobilized on a solid support to purify an ATP-binding protein.

Materials:

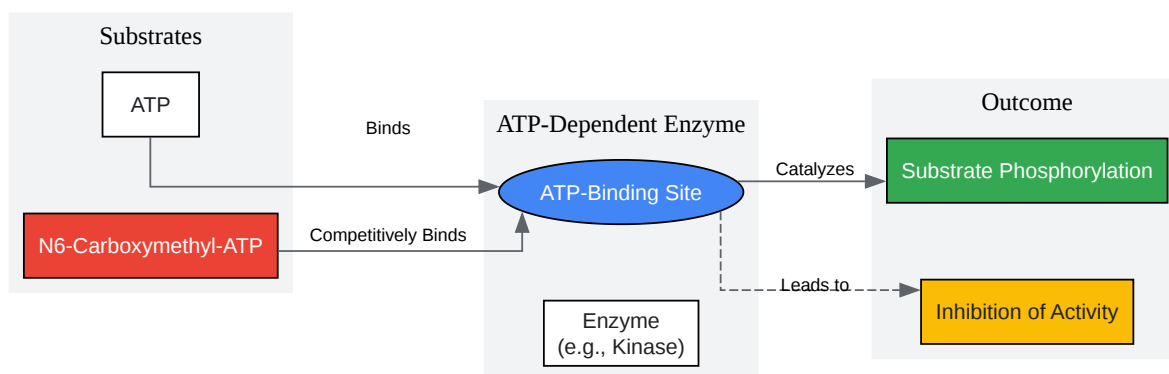
- **N6-Carboxymethyl-ATP**-agarose resin
- Cell lysate or protein mixture containing the target enzyme
- Binding buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)
- Wash buffer (Binding buffer with a slightly higher salt concentration)
- Elution buffer (Binding buffer containing a high concentration of ATP, e.g., 1-10 mM)
- Chromatography column

Procedure:

- **Prepare the Affinity Column:** Pack a chromatography column with the **N6-Carboxymethyl-ATP**-agarose resin and equilibrate it with several column volumes of binding buffer.

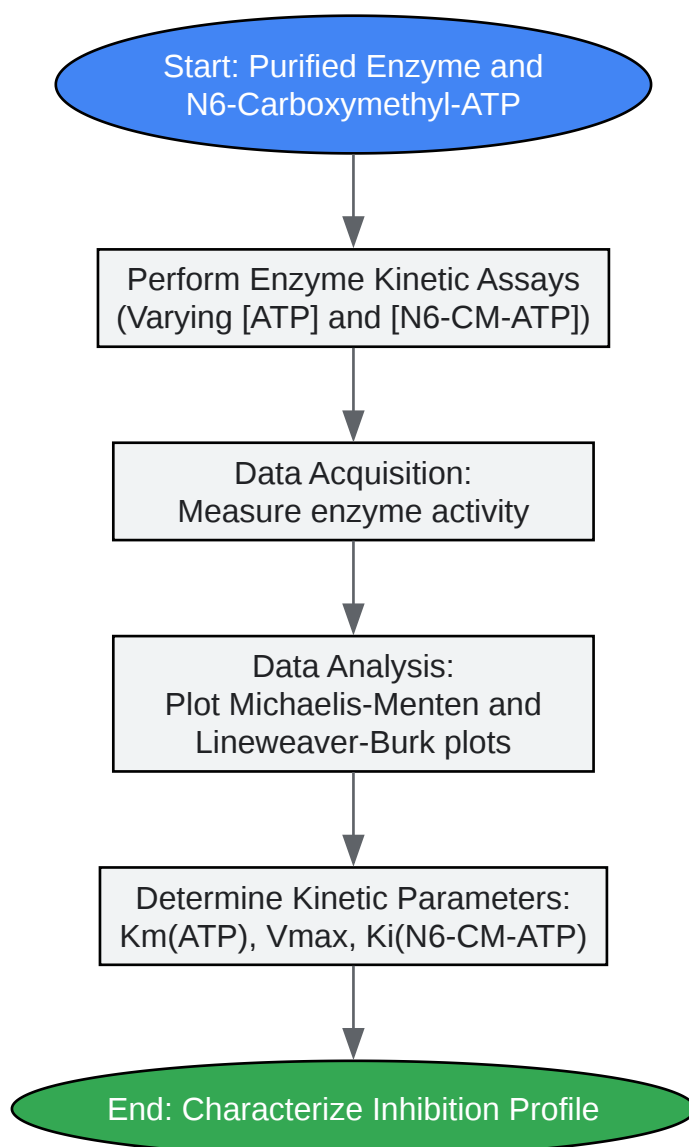
- **Load the Sample:** Apply the cell lysate or protein mixture to the column at a slow flow rate to allow for efficient binding of the target enzyme.
- **Wash the Column:** Wash the column with several volumes of wash buffer to remove unbound proteins.
- **Elute the Target Protein:** Elute the bound ATP-dependent enzyme from the column by applying the elution buffer. The free ATP in the elution buffer will compete with the immobilized **N6-Carboxymethyl-ATP** for binding to the enzyme, causing its release.
- **Collect Fractions:** Collect the eluted fractions and analyze them for the presence of the target enzyme using methods such as SDS-PAGE, Western blotting, or an enzyme activity assay.
- **Regenerate the Column:** Regenerate the column by washing with a high salt buffer followed by re-equilibration with the binding buffer for future use.

Visualizations



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Caption: Competitive inhibition of an ATP-dependent enzyme by **N6-Carboxymethyl-ATP**.



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Caption: Workflow for determining the inhibition constant (Ki) of **N6-Carboxymethyl-ATP**.

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- To cite this document: BenchChem. [N6-Carboxymethyl-ATP: A Versatile Tool for Interrogating ATP-Dependent Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369107#n6-carboxymethyl-atp-applications-in-studying-atp-dependent-enzymes]

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